molecular formula C23H31NO3 B3978500 [1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

Cat. No. B3978500
M. Wt: 369.5 g/mol
InChI Key: YUGMHJATZKEZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, commonly known as CX-5461, is a small molecule inhibitor that has been found to target RNA polymerase I transcription. This molecule has been shown to have potential therapeutic applications in cancer treatment, specifically in the treatment of solid tumors.

Mechanism of Action

CX-5461 targets RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA transcript. This leads to the inhibition of ribosome biogenesis and the subsequent induction of p53-mediated apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of ribosome biogenesis, the induction of p53-mediated apoptosis, and the activation of the DNA damage response pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of CX-5461 is its selectivity for cancer cells, which allows for targeted cancer treatment without affecting normal cells. However, there are also limitations to the use of CX-5461 in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are a number of future directions for the research and development of CX-5461. These include further studies on its mechanism of action, the optimization of its dosage and administration, and the exploration of its potential therapeutic applications in combination with other cancer treatments. Additionally, the development of CX-5461 analogs may provide new opportunities for cancer treatment.

Scientific Research Applications

CX-5461 has been the subject of extensive scientific research due to its potential therapeutic applications in cancer treatment. Specifically, this molecule has been found to target RNA polymerase I transcription, which is a key process involved in the production of ribosomes. By inhibiting this process, CX-5461 has been shown to selectively kill cancer cells without affecting normal cells.

properties

IUPAC Name

2-(cyclohexen-1-yl)-1-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-17(2)27-21-12-6-10-19(15-21)23(26)20-11-7-13-24(16-20)22(25)14-18-8-4-3-5-9-18/h6,8,10,12,15,17,20H,3-5,7,9,11,13-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMHJATZKEZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)CC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
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[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

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